molecular formula C18H21NO2 B1531206 4-Methyl-3-(4-pentyloxybenzoyl)pyridine CAS No. 1187168-29-1

4-Methyl-3-(4-pentyloxybenzoyl)pyridine

Cat. No.: B1531206
CAS No.: 1187168-29-1
M. Wt: 283.4 g/mol
InChI Key: YTZSRODSXUBWLG-UHFFFAOYSA-N
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Description

“4-Methyl-3-(4-pentyloxybenzoyl)pyridine” is a chemical compound with the molecular formula C18H21NO2 . It has a molecular weight of 283.36 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a methyl group at the 4-position and a pentyloxybenzoyl group at the 3-position .

Scientific Research Applications

Heterocyclic Pyridine-based Liquid Crystals

A study by Ong et al. (2018) presents the synthesis and characterization of new calamitic liquid crystals, including 4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoates, which contain a heterocyclic pyridine core, imine and ester linkers, and variable alkoxy chains. These compounds exhibit thermotropic behaviors with single or dual mesophases, depending on the alkoxy chain length, showcasing their potential in liquid crystal display technologies and optical devices Ong et al., 2018.

Supramolecular Liquid Crystals

Martinez-Felipe et al. (2016) explored the influence of hydrogen bonding on liquid crystallinity in mixtures containing 4-pentoxybenzoic acid and various bipyridines. This research highlights how hydrogen bonding contributes to the stabilization of layered structures in smectic phases, indicating the significance of such interactions in designing novel liquid crystalline materials with potential applications in sensors and molecular electronics Martinez-Felipe et al., 2016.

Novel Polyimides Derived from Pyridine Dianhydride

Wang et al. (2006) synthesized novel polyimides from a pyridine-containing aromatic dianhydride monomer, demonstrating these materials' excellent solubility, thermal stability, and mechanical properties. The inclusion of pyridine moieties in the polymer backbone offers insights into designing high-performance materials for aerospace, electronics, and coating applications Wang et al., 2006.

Pyridine-based Fluorescent Chemosensors

Ashraf et al. (2020) developed pyridopyrimidine-based compounds as fluorescent chemosensors for anions, demonstrating their selectivity and sensitivity towards fluoride, acetate, and cyanides. This research provides a basis for developing novel sensors for environmental monitoring and biochemical assays Ashraf et al., 2020.

Properties

IUPAC Name

(4-methylpyridin-3-yl)-(4-pentoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-4-5-12-21-16-8-6-15(7-9-16)18(20)17-13-19-11-10-14(17)2/h6-11,13H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZSRODSXUBWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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